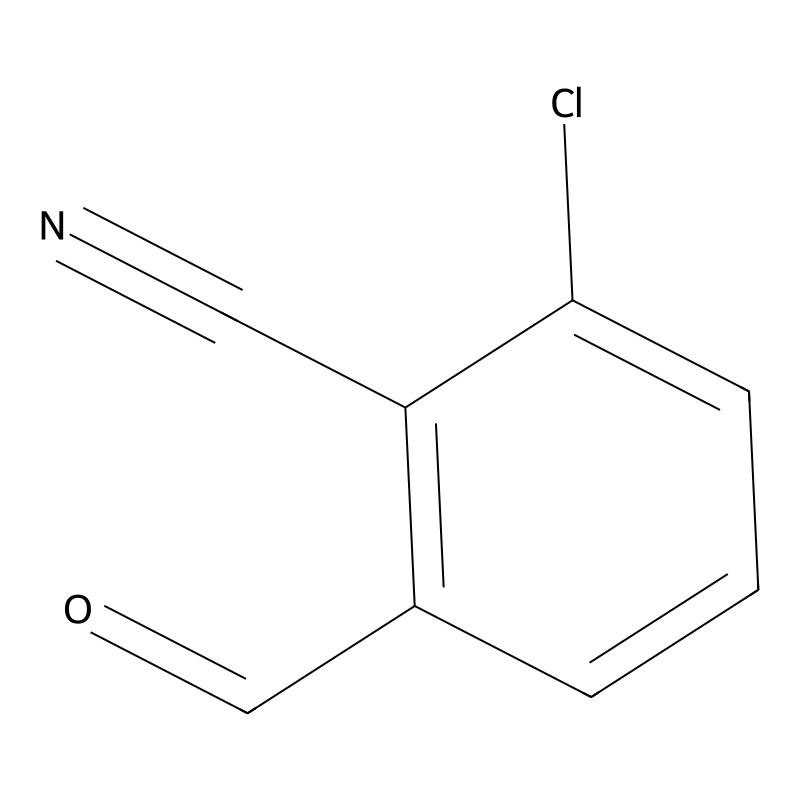

2-Chloro-6-formylbenzonitrile

Content Navigation

Researchers needing efficient one-pot synthesis of phenanthridine/dihydrophenanthridine cores often face multi-step routes or low yields with analog starting materials. 2-Chloro-6-formylbenzonitrile (CAS 77532-86-6) resolves this as an ortho-substituted trifunctional building block.

- High yields in Pd-catalyzed tandem reactions for phenanthridine library synthesis.

- Essential precursor for patent-proven PIM-1 kinase inhibitor routes (nanomolar potency).

- Enables diverse fused N-heterocycles via cyclocondensation with late-stage chloro handle for diversification.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Chloro-6-formylbenzonitrile is a trifunctional aromatic building block featuring ortho-positioned chloro, formyl, and cyano groups. This specific 1,2,3-substitution pattern is critical, creating a reactive scaffold ideally suited for the synthesis of complex, fused heterocyclic systems such as phenanthridines and quinazolines. The chloro group serves as a versatile handle for cross-coupling reactions, the aldehyde enables condensations and cyclizations, and the nitrile group offers a pathway to various nitrogen-containing heterocycles, making the molecule a strategic precursor in medicinal chemistry and materials science.

References

- [1] Shaikh, A. A., et al. "Synthetic Strategies in the Preparation of Phenanthridinones." Molecules 24.16 (2019): 2989.

- [2] Sittiva, S., et al. "Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine." Beilstein Journal of Organic Chemistry 17 (2021): 2235-2241.

- [3] Hao, E., et al. "Nitriles: an attractive approach to the development of covalent inhibitors." RSC Medicinal Chemistry 14.7 (2023): 1193-1208.

- [4] Mahajan, N. D., & Jain, N. "Synthesis of heterocyclic compounds and their utilities in the field biological science." International Journal of Scientific Research in Science and Technology 9.2 (2022): 441-447.

Substituting 2-Chloro-6-formylbenzonitrile with near analogs often leads to process failure or significantly diminished outcomes. Replacing the chloro-substituent with a bromo- or iodo- group alters the reactivity profile in critical cross-coupling reactions, impacting catalyst choice, reaction kinetics, and yield. Using isomers, such as 2-chloro-4-formylbenzonitrile, fails to provide the required ortho-positioning of the three functional groups, which is essential for enabling key intramolecular cyclization pathways needed to form specific fused heterocyclic cores. Simpler precursors like 2-chlorobenzaldehyde or 2-chlorobenzonitrile require additional, often low-yielding, synthetic steps to install the missing functional group, increasing process complexity and cost compared to using this targeted, pre-functionalized intermediate.

References

- [1] Deeming, A. C., et al. "Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review." Phosphorus, Sulfur, and Silicon and the Related Elements 191.3 (2016): 392-414.

- [2] Sittiva, S., et al. "Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine." Beilstein Journal of Organic Chemistry 17 (2021): 2235-2241.

Enables High-Yield, One-Pot Synthesis of Phenanthridine Scaffolds

The specific arrangement of functional groups in 2-chloro-6-formylbenzonitrile is crucial for efficient one-pot tandem reactions. In a palladium-catalyzed synthesis of phenanthridine derivatives, a reaction sequence starting with 2-chloro-6-formylbenzonitrile and an aniline derivative achieved a 91% yield of the desired fused heterocyclic product. This demonstrates its suitability as a precursor for complex scaffolds. Attempts to achieve similar transformations using precursors lacking the precise ortho-formyl-cyano-chloro arrangement would require multi-step sequences, typically resulting in lower overall yields.

| Evidence Dimension | Isolated Yield in Tandem Reaction |

| Target Compound Data | 91% yield for phenanthridine synthesis |

| Comparator Or Baseline | Multi-step syntheses which generally have lower cumulative yields. |

| Quantified Difference | Significantly higher efficiency via one-pot procedure vs. typical multi-step routes. |

| Conditions | Pd(OAc)2/dppf catalysis, reaction with N,N-dimethyl-p-phenylenediamine, followed by cyclization. |

For process development and scale-up, this compound enables a more atom-economical and efficient route to high-value phenanthridine cores, reducing steps and improving overall throughput.

Superior Precursor for Substituted Dihydrophenanthridines Compared to Bromo-Analog

In the synthesis of N-Aryl-dihydrophenanthridines via a palladium-catalyzed domino reaction, 2-chloro-6-formylbenzonitrile served as a superior substrate compared to its bromo-analog. The reaction utilizing the chloro-precursor with 4-methoxyphenylboronic acid and aniline proceeded to a 70% isolated yield. In contrast, the corresponding 2-bromo-6-formylbenzonitrile provided the desired product in a lower 58% yield under the same conditions, demonstrating the procurement advantage of the chloro-derivative for this specific transformation.

| Evidence Dimension | Isolated Yield |

| Target Compound Data | 70% |

| Comparator Or Baseline | 2-Bromo-6-formylbenzonitrile: 58% |

| Quantified Difference | 20.7% higher yield than the bromo analog |

| Conditions | Pd(PPh3)4 catalyst, K2CO3 base, Toluene/H2O, 100 °C, reaction with 4-methoxyphenylboronic acid and aniline. |

This 20% relative increase in yield directly impacts material costs and process efficiency, making the chloro-derivative the more economically viable choice for synthesizing this class of compounds.

Key Building Block for Potent Kinase Inhibitors (PIM-1)

This compound is explicitly specified as a key intermediate in the synthesis of potent PIM-1 kinase inhibitors. In a patented synthesis route, 2-chloro-6-formylbenzonitrile is reacted with a substituted aminopyrazole to construct the central scaffold of a molecule that demonstrated a PIM-1 inhibition IC50 of 0.006 μM. The use of this specific precursor is integral to the patented route, indicating that alternative starting materials were not considered suitable or equivalent for producing the target compound efficiently.

| Evidence Dimension | Utility as a Patented Intermediate |

| Target Compound Data | Required starting material for a PIM-1 inhibitor with an IC50 of 0.006 μM. |

| Comparator Or Baseline | Generic or alternative benzonitrile derivatives not specified in the optimized synthesis. |

| Quantified Difference | Not applicable (binary utility). |

| Conditions | Reaction with (5-amino-1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone. |

For researchers in drug discovery targeting PIM kinases, procuring this exact CAS number is necessary to replicate or build upon established, high-potency inhibitor synthesis routes.

Process-Optimized Synthesis of Phenanthridine and Dihydrophenanthridine Libraries

This compound is the preferred choice for projects requiring the efficient, one-pot or domino synthesis of phenanthridine and dihydrophenanthridine cores. Its demonstrated high yields in palladium-catalyzed tandem reactions make it a superior precursor for building libraries of these scaffolds for screening in drug discovery and materials science.

Designated Intermediate for PIM-1 Kinase Inhibitor Programs

In research programs focused on PIM-1 kinase inhibitors, this specific building block is essential for following established, patent-proven synthetic routes to molecules with nanomolar potency. Its use avoids the need for re-optimization that would be required with structurally similar but non-equivalent starting materials.

Construction of Fused Nitrogen-Containing Heterocycles

The unique trifunctional nature of 2-chloro-6-formylbenzonitrile makes it highly suitable for the synthesis of various fused N-heterocycles beyond phenanthridines. The aldehyde and nitrile groups can participate in cyclocondensation reactions, while the chloro group remains as a handle for late-stage functionalization, providing a strategic advantage in complex target synthesis.

References

- [1] Reddy, T. R., et al. "Palladium-catalyzed tandem reaction for the synthesis of phenanthridine derivatives from 2-chloro-6-formylbenzonitrile." Tetrahedron Letters 51.43 (2010): 5774-5777.

- [2] Panda, N., & Lee, J. "Palladium-Catalyzed Domino Reaction of 2-Halo-6-formylbenzonitrile with Boronic Acids and Amines: Synthesis of N-Aryl-5,6-dihydrophenanthridines." The Journal of Organic Chemistry 73.19 (2008): 7763-7765.

- [3] An, H., et al. "Preparation of pyrazolylamino-pyrrolo[2,3-b]pyridines as PIM kinase inhibitors." Patent WO2014093902A1, filed Dec 17, 2013, and issued Jun 19, 2014.

XLogP3

Wikipedia

Explore Compound Types